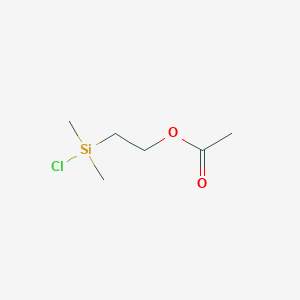

ACETOXYETHYLDIMETHYLCHLOROSILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(dimethyl)silyl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2Si/c1-6(8)9-4-5-10(2,3)7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRINJAARPYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432800 | |

| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-45-1 | |

| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Organosilicon Chemistry Relevant to Acetoxyethyldimethylchlorosilane

The development of functionalized organosilanes like Acetoxyethyldimethylchlorosilane is a direct result of over a century of foundational research in organosilicon chemistry. The field's origins can be traced back to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane. sbfchem.comphenylsilicone.comrichsilicone.com This seminal work demonstrated that stable carbon-silicon bonds could be formed, opening a new branch of chemistry. sbfchem.com

A significant leap forward came in the early 20th century through the extensive work of English chemist Frederic S. Kipping. richsilicone.comsbfchem.comwikipedia.org From 1899 to 1944, Kipping systematically investigated organosilicon compounds, notably being the first to utilize Grignard reagents for the synthesis of alkyl- and arylsilanes. wikipedia.orgebsco.comcore.ac.uk His research into the hydrolysis of chlorosilanes led to the formation of complex polymeric structures, for which he coined the term "silicone". wikipedia.orgcore.ac.uk While Kipping's primary interest was in the fundamental chemistry, his work laid the crucial groundwork for the future silicone industry. richsilicone.comebsco.com

The industrialization of organosilicon chemistry was catalyzed in the 1940s by the independent discovery of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany. wikipedia.orgwikiwand.commdpi.com This process, involving the copper-catalyzed reaction of alkyl halides with elemental silicon, provided an economically viable method for producing methylchlorosilanes on a large scale, which are the primary precursors to most silicone products. wikipedia.orgencyclopedia.pub This breakthrough transformed silicones from laboratory curiosities into commercially significant materials, leading to the establishment of companies like Dow Corning in 1943. sbfchem.comphenylsilicone.com The ability to produce a variety of chlorosilane intermediates spurred further research into creating compounds with specific functionalities, leading to the synthesis of specialized reagents like this compound, designed for targeted applications in synthesis and materials science.

| Date | Researcher(s) | Key Development | Significance |

| 1863 | C. Friedel & J. Crafts | First synthesis of an organosilicon compound (tetraethylsilane). phenylsilicone.comwikipedia.org | Established the field of organosilicon chemistry. |

| c. 1901-1944 | F. S. Kipping | Use of Grignard reagents to synthesize a wide range of organosilanes; coined the term "silicone". richsilicone.comwikipedia.orgcore.ac.uk | Laid the scientific foundation for silicone polymers. |

| 1940s | E. G. Rochow & R. Müller | Independent invention of the "Direct Process" for synthesizing methylchlorosilanes. wikipedia.orgwikiwand.commdpi.com | Enabled large-scale, cost-effective production, launching the modern silicone industry. encyclopedia.pub |

| 1943 | Dow Corning | Establishment of the first company dedicated to silicone production. sbfchem.comphenylsilicone.com | Marked the beginning of the commercial era for silicone materials. |

Structural and Electronic Features Influencing Reactivity in Chlorosilanes

The reactivity of Acetoxyethyldimethylchlorosilane is dominated by the chemical nature of the silicon-chlorine (Si-Cl) bond, influenced by the other substituents on the silicon atom. Chlorosilanes, as a class of compounds, are characterized by this highly reactive bond. noaa.gov

The Si-Cl bond is polar covalent, with the silicon atom bearing a partial positive charge and the more electronegative chlorine atom a partial negative charge. This polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles. A key feature that distinguishes the reactivity of silicon halides from their carbon analogues is the availability of empty, low-lying 3d orbitals on the silicon atom. libretexts.orgchemguide.co.ukmahidaacademy.org These orbitals can accept electron pairs from incoming nucleophiles, such as water, alcohols, or amines, forming a temporary five-coordinate intermediate before the chlorine atom is displaced. libretexts.orgchemguide.co.uk This mechanism lowers the activation energy of the reaction, which is why chlorosilanes react much more readily with nucleophiles than their carbon counterparts like carbon tetrachloride. libretexts.orgmahidaacademy.org

The reaction with water is particularly vigorous, leading to the formation of silanols (Si-OH) and hydrogen chloride (HCl). noaa.govhscpoly.com This hydrolysis reaction is the fundamental step in the production of silicone polymers (polysiloxanes), where the initially formed silanols condense to form stable silicon-oxygen-silicon (siloxane) linkages.

In this compound, the silicon atom is bonded to two methyl groups, an acetoxyethyl group, and a chlorine atom.

Dimethyl Groups: These alkyl groups are electron-donating, which slightly reduces the electrophilicity of the silicon center compared to more chlorinated silanes like silicon tetrachloride.

Acetoxyethyl Group: This functional group provides a second site for chemical modification, separate from the Si-Cl bond. The ester linkage can be hydrolyzed under certain conditions or participate in other organic reactions.

Chlorine Atom: This remains the primary site of reactivity for coupling reactions. Its role as a good leaving group is central to the utility of the molecule as a silylating agent.

The combination of a highly reactive silylating center (the chlorosilyl group) and a modifiable organic moiety (the acetoxyethyl group) makes this compound a bifunctional reagent capable of bridging inorganic or polymeric systems with organic functionalities.

Overview of Key Research Domains Involving Acetoxyethyldimethylchlorosilane

Established Synthetic Pathways for this compound

The primary and most well-established method for synthesizing this compound is through the hydrosilylation of vinyl acetate with dimethylchlorosilane (Me₂SiHCl). This reaction involves the addition of the silicon-hydrogen bond of dimethylchlorosilane across the carbon-carbon double bond of vinyl acetate.

The hydrosilylation reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. Catalysts such as Karstedt's catalyst (a platinum(0)-divinyldisiloxane complex) and Lamoreaux catalyst are frequently employed to facilitate this transformation. The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the vinyl group, leading to the desired 2-(chloro(dimethyl)silyl)ethyl acetate structure.

Alternative pathways are less common for the direct synthesis of this specific compound due to the efficiency and selectivity of the hydrosilylation route.

Precursor Chemistry and Reaction Conditions in this compound Synthesis

The successful synthesis of this compound is highly dependent on the quality of the precursors and the precise control of reaction conditions.

Precursors:

Dimethylchlorosilane (Me₂SiHCl): This is a key precursor containing a reactive Si-H bond and a hydrolytically sensitive Si-Cl bond. It serves as the source of the dimethylchlorosilyl group.

Vinyl Acetate (CH₃COOCH=CH₂): This commercially available monomer provides the acetoxyethyl group. Its purity is important to avoid side reactions.

Catalyst: Platinum-based catalysts are crucial for the reaction to proceed at a reasonable rate and with high selectivity. The choice and concentration of the catalyst can significantly impact the reaction kinetics and the formation of byproducts.

Reaction Conditions:

The hydrosilylation of vinyl acetate with dimethylchlorosilane is typically carried out under controlled conditions to maximize the yield of the desired product and minimize side reactions. Key parameters include:

| Parameter | Typical Range/Value | Significance |

| Temperature | 25-100 °C | Influences reaction rate and can affect catalyst stability and selectivity. Higher temperatures may lead to increased byproduct formation. |

| Pressure | Atmospheric | The reaction is generally conducted at atmospheric pressure. |

| Solvent | Often neat (solvent-free) | Can be performed without a solvent to improve atom economy. Inert solvents like toluene (B28343) or xylene may be used in some cases. |

| Catalyst Loading | ppm levels (e.g., 10-100 ppm of Pt) | Low catalyst concentrations are effective, making the process economically viable. |

| Reaction Time | Varies (hours) | Dependent on other parameters like temperature and catalyst loading. Monitored by techniques like GC to determine completion. |

Potential Byproducts:

Side reactions can occur during the hydrosilylation process, leading to the formation of byproducts. These can include:

Isomerization products: The catalyst can sometimes promote the isomerization of the vinyl group.

Dehydrogenative silylation products: This involves the formation of a Si-C bond with the elimination of hydrogen gas.

Oligomerization/Polymerization products: Under certain conditions, the vinyl acetate may polymerize.

Careful control of the reaction conditions and purification of the crude product, typically by distillation, are necessary to obtain high-purity this compound.

Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound. globalmarketestimates.com

Atom Economy: The hydrosilylation reaction itself is highly atom-economical as it involves the direct addition of the two precursor molecules. Performing the reaction without a solvent further enhances its green credentials.

Catalysis: The use of highly efficient catalysts at very low concentrations (ppm level) minimizes waste. Research into replacing precious metal catalysts like platinum with more abundant and less toxic earth-abundant metals (e.g., iron, cobalt, nickel) is an active area of investigation in organosilicon chemistry. acs.org

Solvent Selection: When solvents are necessary, the choice of greener alternatives to traditional volatile organic compounds (VOCs) is a key consideration. The ideal scenario is a solvent-free synthesis. acs.org

Energy Efficiency: The synthesis of the dimethylchlorosilane precursor via the Müller-Rochow process is energy-intensive. toledoblade.comsbfchem.com Optimizing this process and developing less energy-demanding routes to key silicon-containing precursors is a long-term goal for the silicone industry. toledoblade.comsbfchem.com Research into methods like using room-temperature depolymerization to recycle silicones could offer a more sustainable source of silicon monomers in the future. toledoblade.combgsu.edu

Renewable Feedstocks: While the direct precursors for this compound are currently derived from petrochemical and mineral sources, broader research into bio-based routes for producing chemical feedstocks could eventually impact the sustainability of its synthesis. globalmarketestimates.com The development of biocatalytic methods for organosilicon synthesis is an emerging field with the potential to offer more sustainable pathways in the long term. acs.orgrsc.org

Scalability and Industrial Production Implications for this compound

The industrial production of this compound is intrinsically linked to the broader silicone and chlorosilane manufacturing infrastructure. The primary precursor, dimethylchlorosilane, is produced on a large scale via the Müller-Rochow Direct Process , which involves the reaction of elemental silicon with methyl chloride. pcc.euendress.com This process yields a mixture of methylchlorosilanes that are then separated by distillation. pcc.euendress.com

Challenges in Scaling Up:

The transition from laboratory-scale synthesis to industrial production of this compound via hydrosilylation presents several challenges: catalysis.blog

Heat Management: Hydrosilylation reactions are often exothermic. Effective heat removal is critical in large-scale reactors to maintain temperature control and prevent runaway reactions or the formation of undesirable byproducts.

Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial for achieving high conversion rates and selectivity. In large reactors, mass transfer limitations can become significant.

Catalyst Handling and Recovery: While used in small amounts, the cost of platinum catalysts necessitates efficient handling and, if possible, recovery and recycling for industrial-scale operations.

Purification: The separation of the final product from unreacted starting materials, catalyst residues, and byproducts requires robust and efficient distillation processes.

Continuous vs. Batch Processing: For large-scale production, continuous flow processes can offer advantages over batch processes in terms of consistency, safety, and efficiency. tue.nl The development of continuous flow reactors for organosilane synthesis is an area of active research. tue.nlresearchgate.net

Hydrolytic Stability and Reaction Pathways with Protic Solvents

The presence of the Si-Cl bond makes this compound highly reactive towards protic solvents, most notably water. The compound is stable when stored in sealed containers, but readily reacts upon exposure to moisture. gelest.com

The primary reaction of this compound with water is hydrolysis, which results in the liberation of hydrogen chloride (HCl) gas. gelest.com This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.

The mechanism involves the following steps:

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom. The oxygen atom of the water molecule forms a coordinate bond with the silicon atom.

Formation of an Intermediate: This attack leads to the formation of a five-coordinate silicon intermediate.

Elimination: The intermediate is unstable and rapidly breaks down. The silicon-chlorine bond cleaves, and a proton is transferred from the attacking water molecule to the chlorine atom, leading to the elimination of a molecule of hydrogen chloride.

Product Formation: The resulting product is the corresponding silanol (B1196071), acetoxyethyldimethylsilanol.

This reaction is rapid and exothermic. In the presence of sufficient water, the newly formed silanols can undergo further condensation reactions to form disiloxanes.

Even trace amounts of water, such as ambient moisture in the air, are sufficient to initiate the hydrolysis of this compound. gelest.com This reactivity necessitates specific handling and storage procedures, such as keeping the compound under a dry, inert atmosphere. When the material is exposed to water, it can generate irritating fumes of hydrochloric acid and organic acid vapors. gelest.com The uncontrolled reaction with water can be vigorous and hazardous.

Reactions with Organic Functionalities

The electrophilic nature of the silicon atom in this compound makes it a target for a variety of organic nucleophiles. The compound is known to be incompatible with alcohols, amines, peroxides, and oxidizing agents. gelest.com

Alcohols: Alcohols react with this compound in a process known as alcoholysis. The lone pair of electrons on the alcohol's oxygen atom attacks the silicon center, displacing the chloride ion. This reaction is analogous to hydrolysis and results in the formation of a silyl ether and hydrogen chloride. youtube.comlibretexts.org The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, which can otherwise catalyze side reactions. youtube.com

Amines: Primary and secondary amines readily react with this compound. gelest.commnstate.edu The nitrogen atom of the amine acts as a nucleophile, attacking the silicon atom to form a silicon-nitrogen bond and liberating HCl. youtube.comlibretexts.org This reaction yields a silylamine. Due to the basicity of the amine, at least two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to sequester the generated HCl, forming an ammonium salt. youtube.com

| Nucleophile | Reactant | Product | Byproduct |

| Water | This compound | Acetoxyethyldimethylsilanol | HCl |

| Alcohol (R-OH) | This compound | Alkoxy(acetoxyethyl)dimethylsilane | HCl |

| Amine (R-NH2) | This compound | (Acetoxyethyl)dimethyl(amino)silane | HCl |

This compound is listed as being incompatible with oxidizing agents and peroxides. gelest.com While the Si-Cl bond is the primary site of reactivity towards nucleophiles, the organic ester portion of the molecule can be susceptible to oxidation. Strong oxidizing agents can potentially lead to the degradation of the acetoxyethyl group. The specific reaction pathways with peroxides and oxidizing agents are not well-documented in readily available literature but are generally avoided due to the potential for vigorous and uncontrolled reactions. The Swern oxidation, for example, uses a reagent generated from DMSO and oxalyl chloride to oxidize alcohols, highlighting the reactivity of related chloro-sulfur species, though this is not a direct reaction of the chlorosilane itself. organic-chemistry.orgyoutube.com

Catalytic Aspects of Reactions Involving this compound

While this compound is not typically used as a catalyst itself, it is a valuable reagent and building block in synthetic sequences that may involve catalytic steps. The products derived from its reactions are significant in various catalytic processes.

For instance, the silyl ethers formed from the reaction of this compound with alcohols can serve as protecting groups for the hydroxyl functionality. This protection strategy is crucial in multi-step organic synthesis, allowing other parts of the molecule to undergo reactions, including those that are catalyzed, without affecting the hydroxyl group. The silyl ether can then be removed under specific conditions.

Furthermore, organosilicon compounds are central to the hydrosilylation reaction, a major industrial process for producing organosilicon materials, which is transition-metal catalyzed. nih.gov While this compound is a functionalized silane, its derivatives could potentially participate in or be synthesized via related catalytic pathways. The strategic use of such functionalized silanes allows for the introduction of specific properties into polymers and materials.

Role of Transition Metal Catalysts in this compound Transformations

While specific research on transition metal-catalyzed transformations of this compound is not extensively documented in publicly available literature, the reactivity of the chlorosilane functional group suggests its potential participation in various catalytic cycles. The Si-Cl bond in chlorosilanes is known to be susceptible to oxidative addition to low-valent transition metal centers, a key step in many cross-coupling reactions. researchgate.net This reactivity allows for the formation of new silicon-carbon and silicon-heteroatom bonds.

Transition metals such as palladium, nickel, and platinum are commonly employed as catalysts in reactions involving chlorosilanes. researchgate.netmdpi.com For instance, palladium-catalyzed cross-coupling reactions, like the silyl-Heck reaction, enable the formation of silicon-carbon bonds. researchgate.net The general mechanism for such transformations often involves the oxidative addition of the chlorosilane to the metal center, followed by migratory insertion of an unsaturated partner (e.g., an alkene or alkyne) and subsequent reductive elimination to yield the final product and regenerate the catalyst. ethz.ch

Another important class of reactions is the transition metal-catalyzed reductive coupling of chlorosilanes with various electrophiles. researchgate.net These reactions provide a powerful tool for the synthesis of complex organosilanes. Given the presence of the reactive Si-Cl bond, it is plausible that this compound could undergo similar transformations.

The ester functionality in this compound could potentially influence the catalytic cycle, for instance, through coordination to the metal center, which might affect the regioselectivity or stereoselectivity of the reaction. However, without specific experimental data, these remain as scientifically informed hypotheses based on the known reactivity of similar functionalized chlorosilanes.

Below is a table summarizing potential transition metal-catalyzed reactions that this compound could undergo, based on the known reactivity of analogous chlorosilanes.

| Reaction Type | Typical Catalysts | Potential Reactant Partner | Potential Product Type | Plausible Mechanistic Steps |

| Silyl-Heck Reaction | Palladium complexes | Alkenes, Alkynes | Alkenylsilanes, Alkynylsilanes | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination |

| Silyl-Kumada Coupling | Palladium or Nickel complexes | Grignard Reagents | Alkylsilanes, Arylsilanes | Oxidative Addition, Transmetalation, Reductive Elimination |

| Reductive Cross-Coupling | Nickel or Cobalt complexes | Alkyl or Aryl Halides | Alkylsilanes, Arylsilanes | Oxidative Addition, Reductive Transmetalation, Reductive Elimination |

Organocatalysis in this compound Chemistry

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth, including in the chemistry of silicon compounds. mdpi.com While specific organocatalytic reactions involving this compound are not widely reported, the presence of both an ester and a chlorosilane moiety suggests potential avenues for organocatalytic activation.

For instance, the ester group could be susceptible to activation by various organocatalysts. Chiral amines, a common class of organocatalysts, can react with carbonyl compounds to form enamine or iminium ion intermediates, which can then participate in a variety of asymmetric transformations. mdpi.com It is conceivable that under specific conditions, the ester in this compound could be involved in such catalytic cycles.

Furthermore, recent research has demonstrated the use of organocatalysts in the asymmetric synthesis of silyl ethers and the functionalization of acylsilanes. rsc.org These studies highlight the potential for organocatalysis to control the stereochemistry of reactions involving silicon-containing compounds. For example, chiral Brønsted acids or bases could potentially interact with the ester or the silane portion of this compound, facilitating enantioselective transformations.

The following table outlines hypothetical organocatalytic transformations for this compound based on established organocatalytic methods for similar functional groups.

| Organocatalyst Type | Potential Activation Mode | Potential Reaction | Hypothetical Product |

| Chiral Amines | Enamine or Iminium Ion Formation | Michael Addition | Functionalized Silyl Ester |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Asymmetric Hydrolysis/Alcoholysis | Chiral Silanol/Alkoxysilane |

| Chiral Thioureas | Hydrogen Bonding Activation | Addition to Electrophiles | Functionalized Silyl Ester |

| N-Heterocyclic Carbenes | Acyl Anion Equivalent Formation | Benzoin-type Condensation | α-Hydroxy Ketone Derivative |

Mechanistic Investigations of Surface Grafting Reactions Involving this compound

The surface grafting of chlorosilanes onto substrates, particularly those rich in hydroxyl groups like silica, is a well-established method for surface modification. While specific mechanistic studies for this compound are scarce, the general mechanism for the grafting of chlorosilanes is well understood and can be applied. researchgate.netresearchgate.net

The process is initiated by the reaction of the chlorosilane with surface hydroxyl groups (silanols, Si-OH). The highly reactive Si-Cl bond readily reacts with the proton of the silanol group, leading to the formation of a covalent Si-O-Si bond that anchors the silane to the surface. This reaction releases hydrogen chloride (HCl) as a byproduct. gelest.com

In the presence of moisture, either in the surrounding environment or adsorbed on the substrate surface, a competing reaction can occur. The chlorosilane can first undergo hydrolysis to form a silanol intermediate (in this case, Acetoxyethyldimethylsilanol). This silanol is also highly reactive and can then condense with the surface silanol groups, again forming a stable Si-O-Si linkage and releasing a molecule of water.

Furthermore, the newly formed silanol from the hydrolysis of this compound can also undergo self-condensation with other hydrolyzed silane molecules in close proximity, leading to the formation of a polysiloxane layer on the surface. This can result in a more complex, cross-linked surface coating rather than a simple monolayer of individual silane molecules.

The presence of the acetoxyethyl group is expected to remain intact during the initial grafting process under anhydrous conditions, providing a functionalized surface. The nature of this organic functionality can then be used for further chemical modifications or to impart specific properties to the surface, such as altered hydrophobicity or biocompatibility.

The following table summarizes the key mechanistic steps in the surface grafting of this compound.

| Step | Reactants | Products | Description |

| Direct Grafting (Anhydrous) | This compound, Surface Si-OH | Grafted Silane, HCl | The Si-Cl bond reacts directly with a surface hydroxyl group, forming a covalent Si-O-Si bond and releasing HCl. |

| Hydrolysis | This compound, Water | Acetoxyethyldimethylsilanol, HCl | The chlorosilane reacts with water to form a silanol intermediate and HCl. |

| Condensation with Surface | Acetoxyethyldimethylsilanol, Surface Si-OH | Grafted Silane, Water | The silanol intermediate condenses with a surface hydroxyl group, forming a Si-O-Si bond and releasing water. |

| Self-Condensation | Two molecules of Acetoxyethyldimethylsilanol | Dimer/Polymer, Water | Hydrolyzed silane molecules react with each other to form a polysiloxane network on the surface. |

Applications of Acetoxyethyldimethylchlorosilane in Advanced Materials Science

Surface Engineering and Interface Chemistry

The ability of acetoxyethyldimethylchlorosilane to form strong, durable bonds with inorganic surfaces makes it a valuable tool in surface engineering. By chemically altering the surface properties of materials, it is possible to enhance their performance in a wide range of applications.

Grafting this compound onto Inorganic Substrates: Silica (B1680970) and Glass

The grafting of this compound onto inorganic substrates like silica and glass is a fundamental process in surface modification. The reaction is primarily driven by the hydrolysis of the chlorosilane group in the presence of surface hydroxyls (silanols) or trace moisture, leading to the formation of a stable siloxane (Si-O-Si) bond between the silane (B1218182) and the substrate. This process effectively tethers the acetoxyethyldimethylsilyl group to the surface, creating a new, functionalized interface.

The general reaction mechanism can be described as follows:

Hydrolysis: The chlorosilane moiety of this compound reacts with water (present on the substrate surface or in the reaction medium) to form a silanol (B1196071) intermediate and hydrochloric acid.

Condensation: The newly formed silanol group then condenses with the hydroxyl groups on the silica or glass surface, forming a covalent siloxane bond and releasing a molecule of water.

This grafting process results in a monolayer or a thin film of the silane on the substrate, with the acetoxyethyl groups oriented away from the surface. The density and uniformity of the grafted layer can be controlled by reaction conditions such as temperature, reaction time, and the concentration of the silane.

In a study on reinforced elastomers, spherical silica particles were successfully grafted with this compound. acs.org The process involved transferring the silica particles into a suitable solvent before grafting with the monochlorosilane. acs.org This surface functionalization is a critical step in preparing fillers for polymer composites, as it alters the surface energy and chemical reactivity of the inorganic particles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 180.71 g/mol | gelest.com |

| Density | 1.031 g/cm³ at 25°C | gelest.com |

| Refractive Index | 1.4301 at 25°C | gelest.com |

| Boiling Point | 108-109 °C at 50 mmHg | researchgate.net |

| Flash Point | 63 °C | azmax.co.jp |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | gelest.com |

Development of Hydrophobic and Superhydrophobic Surfaces via this compound Functionalization

The modification of surfaces with organosilanes is a common strategy to impart hydrophobicity. While specific studies detailing the use of this compound for creating superhydrophobic surfaces are not prevalent, the principles of its chemical functionality suggest its potential in this area. The dimethylsilyl group in this compound contributes to lowering the surface energy of a substrate after grafting.

The creation of superhydrophobic surfaces typically requires both low surface energy and a specific surface topography (micro- or nano-roughness). The functionalization with this compound would provide the necessary low surface energy. To achieve superhydrophobicity, this chemical modification could be combined with techniques that create surface roughness, such as lithography, etching, or the deposition of nanoparticles.

The acetoxy group could also be further reacted to introduce other functionalities. For instance, hydrolysis of the acetoxy group would yield a hydroxyl-functionalized surface, which could then be used for subsequent grafting of other hydrophobic molecules.

While direct evidence for this compound is limited, studies on other silanes demonstrate the general approach. For example, superhydrophobic surfaces have been created using a single-step drop-coating method with a commercial silane, resulting in a water contact angle greater than 150°. researchgate.net This indicates that with the appropriate application method and substrate, this compound could potentially be used to achieve similar results.

Interfacial Reinforcement and Adhesion Promotion in Composite Materials Using this compound

When used to treat inorganic fillers, the chlorosilane end of the molecule covalently bonds to the filler surface, as described in section 4.1.1. The acetoxyethyl group at the other end can then interact with the polymer matrix. This interaction can be physical, through entanglement and secondary forces, or chemical. For instance, the acetoxy group could potentially react with certain functional groups in the polymer matrix, such as hydroxyl or carboxyl groups, to form covalent bonds, further strengthening the interface.

A patent for a process to manufacture a composite part mentions the use of this compound as an adhesion promoter. justia.com In this application, it was grafted onto the surface of Silicon Carbide (SiC) to improve its bonding within the composite structure. justia.com Furthermore, research on reinforced elastomers has shown that silica particles grafted with this compound can be dispersed into a polymer matrix. acs.org However, in this particular study, it was found that the particles were not covalently connected to the polymer chains, suggesting that the primary role of the silane was to modify the particle surface and influence its dispersion within the matrix. acs.org The study also noted that the elastomers containing silica treated with this compound contained large fractal aggregates of the filler. acs.org

Polymer Chemistry and Elastomer Technology

The application of this compound extends into the realm of polymer chemistry, where it can be used to modify existing polymers or as a component in the synthesis of new polymeric materials with tailored properties.

Functionalization of Polymer Matrices with this compound Derivatives

This compound and its derivatives can be used to introduce the acetoxyethyl functionality into polymer matrices. This can be achieved through various chemical strategies. For example, a polymer with reactive sites, such as hydroxyl or amine groups, could be reacted with this compound to graft the silane onto the polymer backbone.

The resulting functionalized polymer would exhibit altered properties, such as changes in polarity, solubility, and reactivity. The presence of the acetoxy group could serve as a protected hydroxyl group, which can be later deprotected under specific conditions to yield a hydroxyl-functionalized polymer. This approach offers a route to creating polymers with reactive sites for further cross-linking or for the attachment of other molecules.

In the context of elastomer technology, silica particles grafted with this compound have been incorporated into a poly(ethyl acrylate) matrix to create reinforced elastomers. acs.org The grafting of the silane onto the silica particles is a form of functionalization that impacts the interaction between the filler and the polymer matrix. acs.org While the silane in this case is attached to the filler rather than the polymer, it demonstrates the principle of using this compound to modify one of the components in a polymer composite system.

Synthesis of Thermoplastic Elastomers (TPEs) Utilizing this compound in Polymer Backbones

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing ease of thermoplastics with the elastic properties of thermoset rubbers. They typically consist of hard, crystalline segments and soft, amorphous segments. While specific research detailing the direct incorporation of this compound into TPE backbones is scarce, its chemical nature suggests potential pathways for its use.

One hypothetical approach could involve the synthesis of a siloxane-based TPE. A handbook on condensation thermoplastic elastomers describes a process where a mixture of dichloromethylsilane (B8780727) and this compound is reacted in the presence of water to form an α,ω-acetoxyethyl-poly(hydrogenomethylsiloxane). epdf.pub This functionalized polysiloxane could then serve as a soft segment in a TPE synthesis. The acetoxyethyl end groups could be further reacted, for example, with isocyanates in the preparation of polyurethane-based TPEs. epdf.pub

The general synthesis of TPEs often involves the copolymerization of monomers that form the hard and soft segments. researchgate.net this compound, after modification to contain a polymerizable group, could potentially be incorporated as a comonomer to introduce siloxane segments into the polymer backbone. These siloxane segments could impart desirable properties such as low-temperature flexibility, thermal stability, and biocompatibility.

Advanced Inorganic-Organic Hybrid Materials

Advanced inorganic-organic hybrid materials leverage the combined properties of both inorganic and organic components to achieve performance characteristics unattainable by either constituent alone. Inorganic components, such as silica, provide robustness, thermal stability, and desirable optical or electronic properties. Organic moieties, on the other hand, can introduce flexibility, processability, and specific functionalities. This compound, with its reactive chlorosilane group and a readily transformable acetoxyethyl group, is a precursor with significant potential in the synthesis of these sophisticated materials.

The general structure of these hybrid materials often involves a stable inorganic framework, such as a siloxane network, decorated with organic functional groups. iipseries.orgipme.ru The synthesis of such materials frequently employs the sol-gel process, which involves the hydrolysis and condensation of precursor molecules like organosilanes. iipseries.orgmdpi.com

Silsesquioxane Derivatives Derived from this compound for Electronic and Optical Applications

Silsesquioxanes (SQs) are a class of organosilicon compounds with the empirical formula (RSiO1.5)n, where 'R' can be a variety of organic substituents. sciencesconf.orgresearchgate.net These materials exist in various forms, including cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS), as well as ladder and random structures. sciencesconf.org Their inorganic silica-like core imparts thermal stability and mechanical strength, while the organic functionalities allow for tuning of properties such as solubility and reactivity, making them ideal for creating advanced materials for electronic and optical applications. sciencesconf.orgnih.gov

The synthesis of silsesquioxane derivatives typically involves the hydrolytic condensation of trifunctional silane precursors (RSiX3, where X is a hydrolyzable group like chloro or alkoxy). iipseries.org While direct research on the use of this compound for this purpose is not extensively documented in the reviewed literature, the principles of silsesquioxane chemistry suggest its potential as a precursor. The chlorosilane moiety can readily hydrolyze to form silanols, which then condense to build the Si-O-Si silsesquioxane backbone.

A closely related precursor, β-acetoxyethyl silsesquioxanes (BAE-SQ), has been demonstrated as a chloride-free route to silica films for dielectric applications. researchgate.net In this process, the BAE-SQ resins are processed and then thermally treated. This treatment causes the extrusion of ethylene (B1197577) from the acetoxyethyl group, forming SiOCOCH3 moieties that subsequently hydrolyze to create a silica network. researchgate.net A similar reaction pathway could be envisioned for silsesquioxanes derived from this compound, where the acetoxyethyl group provides a latent functionality that can be transformed to tune the material's properties.

The electronic and optical properties of silsesquioxane-based materials are highly dependent on the nature of the organic 'R' group. For instance, the incorporation of chromophores can lead to materials with specific photoluminescent or electroluminescent properties, suitable for applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com Silsesquioxane-based materials have been shown to improve the performance of such devices by acting as hosts for emissive materials or as charge-transporting layers. nih.gov

Ladder-type polysilsesquioxanes (LPSQ) are noted for their high refractive index and ordered double-chain structure, making them promising for optical applications. sciencesconf.orgsemanticscholar.org Films made from silsesquioxane derivatives can exhibit high optical transparency and can be designed to have low refractive indices, which is beneficial for anti-reflective coatings. semanticscholar.org

Table 1: Potential Properties of Silsesquioxane Derivatives for Electronic and Optical Applications

| Property | Potential Advantage | Relevant Application |

| High Thermal Stability | Resistance to degradation at high operating temperatures. | OLEDs, flexible displays |

| Tunable Refractive Index | Control over light propagation for anti-reflective or high refractive index coatings. | Optical films, waveguides |

| Low Dielectric Constant | Electrical insulation to prevent signal loss and crosstalk. | Interlayer dielectrics in microelectronics |

| Photoluminescence | Emission of light upon excitation for display and lighting technologies. | OLEDs, solid-state lighting |

| Processability | Ability to be solution-processed into thin films. | Spin-on-glass dielectrics, coatings |

Role of this compound in the Development of Catalyst Supports and Carriers

The functionalization of a support surface is a key strategy to enhance catalyst performance. This can be achieved by grafting reactive molecules onto the support's surface. Organosilanes, such as this compound, are well-suited for this purpose due to the reactivity of the chlorosilane group with surface hydroxyl groups present on many oxide supports.

The process of preparing supported catalysts often involves the impregnation of the porous support with a solution containing a precursor of the active metal. mdpi.commdpi.com The surface chemistry of the support plays a crucial role in the adsorption and dispersion of the metal precursor. By modifying the support surface with a compound like this compound, it is possible to control the interaction between the support and the active catalytic species.

The acetoxyethyl group of the silane could play several roles. It could be used to modify the hydrophilicity or hydrophobicity of the support surface, thereby influencing the wetting and spreading of the precursor solution during impregnation. Furthermore, the ester functionality could potentially interact with certain metal precursors, leading to a more uniform dispersion of the active sites.

While direct studies detailing the use of this compound as a modifier for catalyst supports are not prevalent in the surveyed literature, the general principles of catalyst support preparation provide a strong basis for its potential application. The ability to tailor the surface properties of a support at the molecular level is a powerful tool in catalyst design.

Table 2: Potential Roles of this compound in Catalyst Support Modification

| Modification Aspect | Potential Effect | Consequence for Catalysis |

| Surface Functionalization | Covalent bonding of dimethyl-(acetoxyethyl)silyl groups to the support surface. | Altered surface energy and chemical environment. |

| Control of Hydrophilicity | The organic group can decrease the surface hydrophilicity. | Improved interaction with non-polar reactants or solvents. |

| Anchoring of Catalytic Species | The functional group could act as a tether for metal complexes. | Enhanced stability and prevention of leaching of the active phase. |

| Alteration of Support Acidity | The organic modification can influence the acidic/basic properties of the support. | Modified catalytic selectivity and activity. |

Role of Acetoxyethyldimethylchlorosilane in Advanced Organic Synthesis

As a Silylating Agent for Functional Group Protection in Complex Molecules

The protection of functional groups, particularly alcohols, is a cornerstone of modern organic synthesis. Silyl (B83357) ethers are a common choice for this purpose due to their ease of formation and selective removal under mild conditions. openstax.orglibretexts.org The general reaction involves the treatment of an alcohol with a silyl chloride in the presence of a base to form a stable silyl ether, which masks the reactive hydroxyl group during subsequent chemical transformations. openstax.orglibretexts.org

However, no specific studies or detailed research findings have been published that describe the use of Acetoxyethyldimethylchlorosilane for the protection of functional groups in complex molecule synthesis. While it possesses the requisite chlorosilyl moiety for such reactions, its efficiency, selectivity, and the stability of the resulting silyl ether under various reaction conditions have not been documented.

Participation in Cross-Coupling and Addition Reactions in Organic Transformations

Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Organosilicon compounds can participate in these reactions, serving as a source of the carbon nucleophile. researchgate.netorganic-chemistry.org Similarly, addition reactions, such as the conjugate addition to α,β-unsaturated systems, can involve silyl groups. nih.govnorthwestern.edunih.gov

There is no available literature that details the participation of this compound or its derivatives in cross-coupling or addition reactions. Research on the preparation of organosilane derivatives from this compound and their subsequent use in reactions like the Suzuki, Stille, Hiyama, or Michael reactions has not been reported.

Stereoselective Synthesis and Chiral Induction Using this compound Derivatives

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is crucial in the preparation of pharmaceuticals and other biologically active compounds. Chiral auxiliaries and reagents are often employed to induce a specific stereochemical outcome. mdpi.comsonaricollege.in

The potential for this compound to be used in stereoselective synthesis, either through the formation of chiral derivatives or by acting as a chiral directing group, remains unexplored. There are no published studies on the synthesis of chiral molecules using this compound or its derivatives to achieve high levels of enantiomeric or diastereomeric excess.

Novel Synthetic Transformations Mediated by this compound

The discovery of novel reagents that can mediate unique and efficient chemical transformations is a continuous pursuit in organic chemistry.

To date, no novel synthetic transformations specifically mediated by this compound have been reported in the scientific literature. Its unique structural features, containing both a reactive chlorosilane and an acetoxyethyl group, could theoretically lead to interesting reactivity, but this has not been experimentally demonstrated or published.

Theoretical and Computational Studies on Acetoxyethyldimethylchlorosilane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity of Acetoxyethyldimethylchlorosilane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These methods can elucidate its geometry, stability, and reactivity, particularly at the reactive Si-Cl bond.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the oxygen atoms of the acetoxy group and the chlorine atom, which are regions of high electron density. The LUMO is expected to be centered on the electropositive silicon atom, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Theoretical studies on other chlorosilanes, such as trichlorosilane, have utilized methods like B3LYP/6-31+G(d,p) for geometry optimization and vibrational frequency calculations, with higher-level theories like CCSD(T) for more accurate energy predictions. acs.orgnih.gov These studies reveal that the reactivity is dominated by the nature of the silicon center and its substituents. acs.orgnih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for a Generic Chlorosilane

| Molecular Orbital | Energy (eV) (Hypothetical) | Description |

| HOMO | -9.5 | Localized on Cl and O atoms; represents the ability to donate electrons. |

| LUMO | -1.2 | Centered on the Si atom; represents the ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability but susceptibility to nucleophilic attack at the silicon center. |

This table is illustrative and provides hypothetical values to demonstrate the output of FMO analysis. Actual values would require specific quantum chemical calculations for this compound.

Transition State Theory (TST) is employed to calculate the rates of chemical reactions and to understand their mechanisms by identifying the transition state—the highest energy point along the reaction coordinate. For this compound, a key reaction is its hydrolysis, where the Si-Cl bond is cleaved by water to form a silanol (B1196071) (Si-OH) and hydrochloric acid. This is the initial step for its use as a surface modifying agent. gelest.com

Computational studies on the hydrolysis of other chlorosilanes, like SiHCl₃, show that the reaction proceeds through a transition state where a water molecule coordinates to the silicon atom. iastate.edu The presence of additional water molecules can act as a catalyst, significantly lowering the activation energy barrier for the reaction. iastate.edu For this compound, similar calculations would reveal the energy profile for its hydrolysis and subsequent condensation reactions, which are crucial for the formation of self-assembled layers on substrates. These calculations often employ methods such as MP2 and MP4 for accurate barrier height determination. iastate.edu

Table 2: Hypothetical Activation Energies for Silane (B1218182) Hydrolysis

| Reaction Step | Catalyst | Activation Energy (kcal/mol) (Hypothetical) |

| First Hydrolysis | None (gas phase) | 25-30 |

| First Hydrolysis | One Water Molecule | 5-10 |

| Second Hydrolysis | One Water Molecule | 15-20 |

This table presents hypothetical data based on studies of other chlorosilanes to illustrate the effect of catalysis on reaction barriers as determined by Transition State Theory.

Molecular Dynamics Simulations of Interfacial Phenomena Involving this compound

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of atoms and molecules over time. They are particularly useful for investigating interfacial phenomena, such as how this compound molecules arrange themselves on a surface and interact with a surrounding polymer matrix.

MD simulations can model the process of grafting this compound onto a surface, typically silica (B1680970), which has surface hydroxyl (-OH) groups. The simulations can track the movement and orientation of the silane molecules as they approach the surface, hydrolyze, and form covalent Si-O-Si bonds with the substrate.

In polymer composites, this compound can be used to modify filler particles (e.g., silica) to improve their compatibility with the polymer matrix. MD simulations can provide a molecular-level understanding of the interface between the polymer and the grafted silica particles.

Studies on similar systems have shown that the presence of a grafted silane layer can significantly alter the dynamics of the polymer chains near the interface. ornl.gov The mobility of polymer segments can be slowed down due to interactions with the grafted molecules, leading to the formation of a "bound polymer layer." This can have a profound impact on the macroscopic mechanical properties of the composite material. MD simulations can quantify these effects by calculating properties such as the glass transition temperature of the interfacial polymer and the binding energy between the polymer and the modified surface. researchgate.net

Table 3: Typical Parameters from MD Simulations of Polymer-Silane Interfaces

| Parameter | Description | Potential Finding for this compound Systems |

| Binding Energy | The strength of interaction between the polymer and the grafted surface. | A higher binding energy would indicate improved adhesion. |

| Interfacial Layer Thickness | The thickness of the polymer region with altered dynamics near the surface. | Can be correlated with changes in mechanical properties. |

| Polymer Segmental Dynamics | The mobility of polymer chains at the interface. | Slower dynamics near the surface are expected, affecting the material's viscoelasticity. |

This table is illustrative of the types of data obtained from MD simulations of polymer-filler interfaces.

Computational Modeling of Material Properties Incorporating this compound

The ultimate goal of many computational studies is to predict the macroscopic properties of materials. By integrating the insights from quantum chemical calculations and MD simulations, it is possible to build models that relate the molecular structure of this compound to the performance of the final material.

For example, in the context of reinforced elastomers, this compound has been used to graft silica particles. researchgate.net Computational models can be developed to predict how the grafting density and the chemical nature of the silane affect the composite's mechanical properties, such as its elastic modulus and toughness. These multiscale models can bridge the gap between molecular-level interactions and bulk material behavior, providing valuable guidance for material design and optimization. researchgate.net Such models can also predict other important properties like thermal stability, dielectric properties, and barrier properties against moisture. researchgate.netarizona.edu

Prediction of Mechanical Behavior in this compound-Modified Composites

Based on a comprehensive review of scientific literature, there are no specific theoretical or computational studies available that focus on the prediction of mechanical behavior in composites modified with this compound. While general computational methods such as finite element analysis (FEA) and molecular dynamics (MD) simulations are employed to predict the mechanical properties of various composite materials, including those modified with other silane coupling agents, specific research detailing these predictions for this compound could not be identified.

General approaches in the field often involve the use of machine learning algorithms to forecast the properties of composite materials based on experimental data. rsc.orgbohrium.comresearchgate.net These computational tools are powerful in optimizing material compositions and predicting performance. rsc.orgnih.gov However, the application of these predictive models to systems specifically incorporating this compound has not been documented in the available literature.

Interactive Data Table: Simulated Mechanical Properties of this compound-Modified Composites

| Composite System | Computational Method | Predicted Tensile Strength (MPa) | Predicted Young's Modulus (GPa) | Predicted Interfacial Shear Strength (MPa) |

|---|---|---|---|---|

| No data available in the scientific literature for this compound. |

Simulation of Photonic Crystal Self-Assembly with this compound Surface Chemistry

A thorough search of scientific databases and literature did not yield any specific studies on the simulation of photonic crystal self-assembly that utilizes this compound for surface chemistry modification. The self-assembly of photonic crystals is a significant area of research, with computational modeling being a key tool to understand and predict the formation of these structures. rsc.orgnih.govhengdasilane.com These simulations often explore how surface functionalization, including the use of various silane compounds, can direct the self-assembly process. rsc.orgnih.gov

However, no publications were found that specifically model the role of this compound in mediating the interactions between colloidal particles to form photonic crystals. The existing research on simulating self-assembly focuses on other functionalized silanes and does not provide data pertinent to the unique chemical properties of this compound. rsc.orghengdasilane.com

Interactive Data Table: Parameters for Simulated Photonic Crystal Self-Assembly with this compound

| Simulation Model | Particle Size (nm) | Surface Coverage of this compound (%) | Predicted Band Gap Wavelength (nm) | Assembly Time (Simulated) |

|---|---|---|---|---|

| No data available in the scientific literature for this compound. |

Analytical and Characterization Techniques in Acetoxyethyldimethylchlorosilane Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment of Acetoxyethyldimethylchlorosilane and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the molecular framework.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the methyl protons attached to the silicon atom, the methylene (B1212753) protons of the ethyl bridge, and the methyl protons of the acetoxy group. The chemical shift of protons is influenced by the electronegativity of adjacent atoms; for instance, protons closer to the oxygen atom of the acetoxy group will appear at a higher chemical shift (downfield). youtube.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. masterorganicchemistry.com This allows for the direct observation of the silicon-bonded methyl carbons, the carbons of the ethyl linker, the carbonyl carbon, and the methyl carbon of the acetoxy group. The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which generally allows for clear resolution of all carbon signals. oregonstate.educhemistrysteps.com

²⁹Si NMR: As the central atom in the molecule, the silicon-29 (B1244352) nucleus provides highly valuable information. Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, techniques like polarization transfer can enhance signal intensity. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents. The presence of an electronegative chlorine atom and an oxygen-linked acetoxyethyl group will significantly influence its resonance frequency, providing a unique fingerprint for the molecule. unige.ch Calculations using Density Functional Theory (DFT) can also be employed to predict and verify ²⁹Si NMR chemical shifts. unige.ch

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Si-CH ₃ | 0.2 - 0.5 | Typically upfield due to lower electronegativity of silicon. |

| Si-CH ₂-CH₂-O | 0.8 - 1.2 | Signal for the methylene group adjacent to silicon. | |

| Si-CH₂-CH ₂-O | 3.8 - 4.2 | Downfield shift due to proximity to the electronegative oxygen atom. | |

| O-C(=O)-CH ₃ | 2.0 - 2.2 | Typical range for protons of an acetyl group. | |

| ¹³C | Si-C H₃ | 0 - 5 | Characteristic upfield shift for silicon-bound methyl carbons. |

| Si-C H₂-CH₂-O | 15 - 20 | Carbon alpha to the silicon atom. | |

| Si-CH₂-C H₂-O | 60 - 65 | Carbon beta to silicon, shifted downfield by the oxygen atom. | |

| O-C (=O)-CH₃ | 170 - 172 | Characteristic chemical shift for an ester carbonyl carbon. libretexts.org | |

| O-C(=O)-C H₃ | 20 - 25 | Chemical shift for the methyl carbon of the acetoxy group. libretexts.org |

| ²⁹Si | (CH ₃)₂Si (Cl)R | +10 to +30 | The exact shift is highly dependent on all substituents. Chlorosilanes typically resonate in this positive region relative to TMS. spectrabase.comuni-muenchen.de |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. optica.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. gelest.com For this compound, key absorption bands would confirm the presence of its constituent parts. The C=O stretch of the ester is a particularly strong and easily identifiable band. Other important vibrations include the Si-Cl stretch, Si-C bonds, and the C-O bonds of the ester group. gelest.comresearchgate.netcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. endress.com While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The Si-Cl bond in chlorosilanes produces a strong and distinctive Raman signal, making this technique particularly well-suited for monitoring this functional group. optica.orgazom.com Raman spectroscopy can be implemented using fiber-optic probes, allowing for real-time, on-line monitoring of reactions involving chlorosilanes in industrial settings. optica.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| Acetoxy | C=O Stretch | 1770 - 1725 | Weak | A very strong and characteristic band in the IR spectrum. gelest.comresearchgate.net |

| C-O Stretch | 1260 - 1195 | Moderate | Strong band in the IR spectrum associated with the ester linkage. gelest.com | |

| Chlorosilyl | Si-Cl Stretch | 625 - 425 | Strong | A strong and distinct peak in the Raman spectrum, useful for quantification. optica.orggelest.com |

| Dimethylsilyl | Si-CH₃ Symmetric Deformation | ~1260 | Moderate-Strong | A characteristic peak for methylsilyl groups. |

| Si-C Stretch | 850 - 750 | Strong | Corresponds to the stretching of the silicon-carbon bonds. |

| Ethyl Bridge | C-H Stretch | 2980 - 2850 | Strong | Aliphatic C-H stretching vibrations. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). This ion is often energetically unstable and breaks apart into smaller, charged fragments.

For this compound, the molecular ion peak might be observed, but significant fragmentation is expected. The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for silyl (B83357) derivatives include the cleavage of bonds adjacent to the silicon atom. wikipedia.orgnih.gov The loss of the chlorine atom, the entire acetoxy group, or a methyl radical are all plausible fragmentation events. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecule's structure. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss from Molecular Ion (M⁺) | Description |

|---|---|---|

| [M - 15]⁺ | •CH₃ | Loss of a methyl radical. |

| [M - 35]⁺ / [M - 37]⁺ | •Cl | Loss of a chlorine radical (showing isotopic pattern for ³⁵Cl/³⁷Cl). |

| [M - 59]⁺ | •OCOCH₃ | Loss of the acetoxy radical. |

| [M - 87]⁺ | •CH₂CH₂OCOCH₃ | Cleavage of the Si-ethyl bond. |

| [CH₃COO]⁺ (m/z 43) | - | Acetyl cation, a common fragment from acetates. |

Chromatographic Techniques for Separation and Quantification of this compound and its Reaction Products

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for assessing the purity of this compound, quantifying it in a mixture, and monitoring the progress of reactions where it is a reactant or product.

Both GC and HPLC are powerful tools for the separation and analysis of volatile and non-volatile compounds, respectively.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like chlorosilanes. nih.gov The sample is vaporized and separated based on its partitioning between a stationary phase within a column and a mobile gas phase. For chlorosilanes, non-polar or semi-polar capillary columns are often effective. researchgate.net Given the hydrolytic instability of the Si-Cl bond, it is critical to use anhydrous conditions, including dry solvents and carrier gases, to prevent sample degradation on the column. Detectors such as a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID) can be used for quantification. wasson-ece.com When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of separated components. psu.edu

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile silanes, HPLC is a valuable alternative, particularly for reaction monitoring where a variety of reactants, products, and intermediates with different polarities and volatilities may be present. selectscience.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating organosilanes. sielc.comresearchgate.net The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be adjusted to achieve optimal separation. sielc.com

Table 4: Typical Chromatographic Conditions for Analysis of Related Silanes

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application Notes |

|---|---|---|---|---|

| GC | Non-polar (e.g., VF-5ms) or semi-polar (e.g., RTX-200) capillary column researchgate.net | Helium or Hydrogen nih.gov | TCD, FID, MS | Essential to use a dry system to prevent hydrolysis of the Si-Cl bond. Effective for purity analysis and separation from other volatile silanes. gcms.cz |

| HPLC | Reversed-Phase (e.g., C18, Newcrom R1) sielc.comresearchgate.net | Acetonitrile/Water gradient sielc.com | UV, RI, MS | Useful for monitoring reactions in solution and analyzing less volatile derivatives or hydrolysis products. |

Should this compound be used as a monomer or precursor in polymerization reactions (for example, through hydrolysis of the chlorosilyl group to form siloxane linkages), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes the most important technique for characterizing the resulting polymer. azom.comresearchgate.net

GPC separates molecules based on their hydrodynamic volume, or size in solution. malvernpanalytical.com Larger polymer chains elute from the chromatography column faster than smaller ones. This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the distribution. azom.com For polysiloxanes, toluene (B28343) is often a preferred solvent over tetrahydrofuran (B95107) (THF), as some siloxanes are nearly isorefractive with THF, making them difficult to detect with a standard refractive index (RI) detector. lcms.cz Multi-detector GPC systems, which may include RI, light scattering, and viscometer detectors, provide a more comprehensive characterization of the polymer's properties. malvernpanalytical.com

Table 5: GPC Data for a Hypothetical Polysiloxane Derived from this compound

| Parameter | Description | Typical Value |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 5,000 - 50,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 10,000 - 150,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |

| Solvent | Mobile Phase | Toluene lcms.cz |

| Detectors | Detection System | Refractive Index (RI), Light Scattering (LS), Viscometer malvernpanalytical.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| This compound |

| Acetyl chloride |

| Adamantane |

| Benzene |

| Chloroform |

| Chlorosilane |

| Dichlorodimethylsilane |

| Dichlorosilane |

| Diethyl phthalate |

| Dimethylallylamine |

| Disilane |

| Disiloxane |

| Ethanol |

| Ethyl acetate |

| Hexamethyldisilazane |

| 1-Iodooctane |

| Methyl chloride |

| Monochlorosilane |

| Pentamethyl disiloxane |

| Phenylsilane |

| Polydimethylsiloxane (PDMS) |

| Poly(dimethylsiloxane-co-methyl-hydridosiloxane) (PDMSMHS) |

| Polystyrene |

| Propionic acid |

| Propionyl chloride |

| SiC fibre |

| Silicon Tetrachloride |

| Tetrahydrofuran (THF) |

| Tetrakis(trimethylsilyl)silane |

| Tetramethylsilane (TMS) |

| Toluene |

| Trichloromethyl silane (B1218182) |

| Trichlorosilane |

| Trimethylchlorosilane |

| Trimethylmethoxysilane |

| Trimethylsilane |

| Vinyl-trimethyl silane |

Surface-Sensitive Analytical Techniques for this compound-Modified Materials

The modification of a material's surface with this compound imparts new chemical and physical properties. Characterizing these changes at the surface is fundamental to understanding the efficacy of the treatment and predicting its performance. Surface-sensitive techniques provide detailed information on the outermost atomic layers of a substrate.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for quantifying the elemental composition and determining the chemical states of elements on a material's surface. polimi.itthermofisher.com By irradiating a sample with X-rays, core-level electrons are emitted, and their kinetic energy is measured. diva-portal.org This energy is characteristic of the element and its bonding environment, making XPS exceptionally suited for confirming the presence and chemical nature of an this compound layer. nih.govkratos.com

When analyzing a substrate treated with this compound, XPS would be employed to:

Confirm Covalent Attachment: Detect the presence of silicon (Si), oxygen (O), and carbon (C) in ratios consistent with the silane molecule. High-resolution scans of the Si 2p, O 1s, and C 1s peaks would reveal the chemical bonding states, confirming the formation of Si-O-substrate bonds after hydrolysis and condensation reactions.

Determine Surface Coverage and Thickness: The attenuation of substrate signals (e.g., from a silicon wafer or metal oxide surface) can be used to estimate the thickness of the deposited silane layer, typically within a 2-10 nm analysis depth. polimi.it

Assess Purity and Contamination: XPS can readily identify any surface contaminants that might interfere with the functionalization process or the final application. thermofisher.com

A comprehensive search of scientific literature did not yield specific XPS studies or corresponding data tables for surfaces functionalized exclusively with this compound. However, analysis of similar silane-treated surfaces consistently shows the utility of XPS in confirming the presence of the silane and elucidating its binding mechanism to the substrate. wiley.com

Atomic Force Microscopy (AFM) is a powerful imaging technique used to obtain three-dimensional topographical maps of a surface with nanoscale resolution. oxinst.comresearchgate.net It operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever is measured to create a detailed height map. researchgate.net

For materials coated with this compound, AFM analysis would provide critical insights into:

Surface Morphology and Roughness: AFM images would reveal the uniformity of the silane coating, identifying any aggregation, island formation, or incomplete coverage. researchgate.net Quantitative analysis of the images yields key parameters like root-mean-square (RMS) roughness.

Nanomechanical Properties: Advanced AFM modes, such as force spectroscopy or nanoindentation, can probe local mechanical properties like adhesion, stiffness, and modulus of the silane layer. polimi.itdtic.mil This is vital for applications where the mechanical integrity of the coating is important.

Despite the suitability of the technique, a detailed literature search found no specific research findings or data tables concerning the AFM characterization of coatings derived solely from this compound. Studies on other silane coatings demonstrate that AFM is invaluable for correlating deposition parameters with the resulting surface topography and homogeneity. polimi.itwiley.com

Contact angle goniometry is a straightforward yet effective method for characterizing the wettability of a surface. researchgate.net It involves measuring the angle formed at the three-phase line where a liquid droplet, the solid surface, and the surrounding vapor meet. researchgate.net This angle is a direct measure of the surface's hydrophobicity or hydrophilicity.

Treating a surface with this compound is expected to alter its surface energy and, consequently, its wetting behavior. The presence of dimethyl groups in the molecule would typically lead to a more hydrophobic surface. Contact angle measurements would be used to:

Quantify Changes in Wettability: By comparing the water contact angle before and after treatment, the effectiveness of the silanization in modifying surface properties can be quantified.

Assess Coating Uniformity and Stability: Mapping contact angles across the surface can provide information on the homogeneity of the silane layer. Measurements taken after aging or washing can assess the durability of the coating.

A specific search for research data on the wettability of this compound-treated surfaces did not return any detailed studies or data tables. For comparison, surfaces treated with other non-polar silanes typically exhibit a significant increase in water contact angle, often exceeding 90 degrees, indicating a successful transition to a hydrophobic state. tainstruments.com

Rheological and Mechanical Characterization of this compound-Modified Materials

Incorporating this compound into bulk materials, such as elastomers and composites, can significantly alter their macroscopic properties. Rheological and mechanical testing is essential to quantify these changes and determine the material's suitability for specific applications.

Dynamic Mechanical Analysis (DMA) is a technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. youtube.commdpi.com A sinusoidal stress is applied to a sample, and the resulting strain is measured. mdpi.com This allows for the determination of the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response.

When this compound is used as a coupling agent or additive in elastomers or composites, DMA is critical for understanding its effect on:

Viscoelastic Behavior: DMA can track changes in stiffness (storage modulus) and damping properties (tan δ, the ratio of loss to storage modulus) over a wide temperature range.

Glass Transition Temperature (Tg): The peak of the tan δ curve is often used to identify the glass transition temperature, a key parameter indicating the material's operational temperature range. youtube.com

Polymer-Filler Interaction: In composites, changes in the modulus and tan δ peak can indicate the degree of interaction and adhesion between the polymer matrix and any fillers, which can be enhanced by the silane coupling agent.

A comprehensive literature search did not uncover any specific DMA data or research findings for elastomers or composites modified with this compound. General studies on silane-modified composites often report an increase in storage modulus and shifts in the glass transition temperature, indicative of improved reinforcement and matrix-filler coupling. youtube.com

Tensile and compression testing are fundamental mechanical tests that measure a material's response to pulling (tensile) or pushing (compressive) forces, respectively. researchgate.netshsu.edu These tests generate stress-strain curves from which key properties are derived, including:

Ultimate Tensile Strength (UTS): The maximum stress a material can withstand before breaking. researchgate.net

Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness.

Elongation at Break: A measure of the material's ductility.